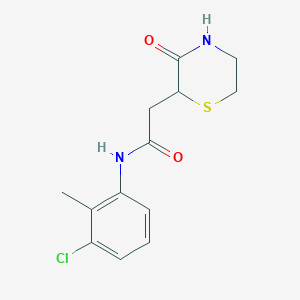

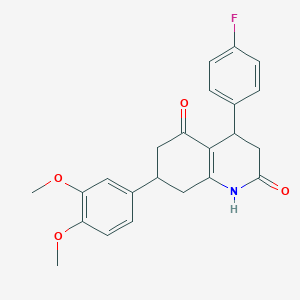

N-(3-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(3-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide often involves multi-step reactions, starting with the formation of the core structure followed by functionalization. For example, derivatives of N-(3-chlorophenyl)acetamide and related compounds are synthesized through reactions involving aniline derivatives with various acylating agents, showcasing the versatility and complexity of synthesis strategies in this chemical space (Ping, 2007).

Molecular Structure Analysis

The molecular structure of compounds like N-(3-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is characterized using techniques such as NMR, IR, and X-ray diffraction analysis. These techniques provide insights into the compound's molecular geometry, bond lengths, angles, and conformational dynamics. For instance, structural analysis of 2-Chloro-N-(3-methylphenyl)acetamide revealed specific conformational preferences related to the positioning of the N—H bond and the meta-methyl group, which could influence the physical and chemical properties of the compound (Gowda et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Montmorillonite KSF Clay Catalyzed Microwave Synthesis : This study involved the synthesis and characterization of N-(phenyl (thiomorpholino) methyl) acetamide derivatives, including their antimicrobial activity. These compounds displayed significant activity against various bacterial and fungal species, demonstrating their potential in microbial studies (Nandhikumar & Subramani, 2018).

Antimicrobial and Antifungal Applications

- Antimicrobial Evaluation and Hemolytic Activity : A series of N-[4-(4-morpholinyl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were active against selected microbial species, suggesting their potential application in antimicrobial research (Gul et al., 2017).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : N-[morpholin-4-yl(phenyl)methyl]acetamide was studied for its inhibiting effect and adsorption behavior on mild steel in hydrochloric acid solution, showing over 90% inhibition efficiency. This highlights its potential use in corrosion inhibition studies (Nasser & Sathiq, 2016).

Neurological Applications

- GSK189254, a Histamine H3 Receptor Antagonist : This compound demonstrated high affinity for human and rat H3 receptors and showed potential therapeutic utility for the treatment of dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-8-9(14)3-2-4-10(8)16-12(17)7-11-13(18)15-5-6-19-11/h2-4,11H,5-7H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGPNXBZONJRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)